9-Methylfluorene-9-carbonyl chloride
Overview
Description
9-Methylfluorene-9-carbonyl chloride, also known as COgen, is a chemical compound with the empirical formula C15H11ClO and a molecular weight of 242.70 . It is used as a simple alternative for carbon monoxide generation in the application of palladium-catalyzed carbonylation reactions . This reagent has proved to be applicable in a wide range of applications and is compatible with several building blocks in the formation of ketones, amides, esters, etc .
Molecular Structure Analysis
The molecular structure of 9-Methylfluorene-9-carbonyl chloride is represented by the SMILES stringCC1(C(Cl)=O)c2ccccc2-c3ccccc13
. The InChI key is ZQYOOHGEBHBNTP-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The physical and chemical properties of 9-Methylfluorene-9-carbonyl chloride are not fully detailed in the available resources. It is known to be a solid and its reaction suitability type is C-C Bond Formation .Scientific Research Applications
Reductive Carbonylation in Organic Synthesis
9-Methylfluorene-9-carbonyl chloride (COgen) is utilized in the palladium-catalyzed reductive carbonylation of aryl iodides and bromides. This process, implemented in a sealed two-chamber system (COware), uses potassium formate as the in situ hydride source. This methodology is especially notable for its application in isotope labeling, facilitating access to -labeled aromatic aldehydes and deuterium-labeled aldehydes through the use of and DCO2K, respectively (Korsager et al., 2013).
Titration Indicator in Organometallic Chemistry
In the field of organometallic chemistry, 9-Methylfluorene serves as an effective indicator for the titration of organometallic reagents. Its utility is exemplified in THF solution, where the deprotonated indicator exhibits a distinct color change, facilitating accurate endpoint determination in titrations involving highly basic reagents like sec-butyllithium and tert-butyllithium (Bowen et al., 2002).
N-Acylation and Isotope Labeling in Organic Synthesis
9-Methylfluorene-9-carbonyl chloride is used in the palladium-catalyzed N-acylation of monosubstituted ureas with aryl iodides and bromides. This process demonstrates good functional group tolerance and is suitable for isotope labeling. The method's versatility is highlighted through the synthesis of various N-benzoyl ureas, including the insecticide triflumuron, with incorporation into the core structure (Bjerglund et al., 2012).
Photodecomposition Studies in Physical Chemistry
In physical chemistry, the study of the photodecomposition mechanism of tert-butyl-9-methylfluorene-9-percarboxylate (TBFC) involves 9-Methylfluorene derivatives. Using femtosecond IR spectroscopy, this research provides insights into the ultrafast photodissociation process, revealing the formation of methylfluorenyl radical and CO2 via concerted bond breakage (Reichardt et al., 2008).
Organometallic Compound Reactions in Synthetic Chemistry
9-Methylfluorene reacts with organometallic compounds containing silicon, such as dimethylphenyl-, methyldiphenyl-, and triphenylsilyl-lithium. This reaction, studied using a stop-flow technique, offers insight into the thermodynamic parameters and reactivity influenced by the methyl group at the 9-position, with implications for the reactivity of fluorene derivatives (Evans et al., 1971).
Safety And Hazards
9-Methylfluorene-9-carbonyl chloride is classified as a skin corrosive, sub-category 1B . It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment such as gloves and eye protection should be worn . In case of exposure, immediate medical attention is advised .
properties
IUPAC Name |
9-methylfluorene-9-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO/c1-15(14(16)17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYOOHGEBHBNTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548398 | |
Record name | 9-Methyl-9H-fluorene-9-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methylfluorene-9-carbonyl chloride | |
CAS RN |
82102-37-2 | |
Record name | 9-Methyl-9H-fluorene-9-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluorene, 9-methyl, 9-carbonylchloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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